1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC13506811
Molecular Formula: C16H21BO4
Molecular Weight: 288.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21BO4 |
|---|---|
| Molecular Weight | 288.1 g/mol |
| IUPAC Name | 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H21BO4/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H,18,19) |
| Standard InChI Key | ABCXBNMWCHADNA-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a cyclopropane ring directly attached to both a carboxylic acid group and a phenyl substituent bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This configuration creates a strained three-membered carbocyclic system juxtaposed with the planar aromatic ring and the tetrahedral boron center, resulting in unique electronic and steric properties . The molecular formula C₁₆H₂₁BO₄ corresponds to a molecular weight of 288.15 g/mol, with precise mass spectrometry data confirming the isotopic distribution pattern .
Key Structural Features:
| Property | Value/Description |
|---|---|
| Cyclopropane ring | High ring strain (≈27 kcal/mol) |
| Boronate ester | Pinacol-protected, air-stable form |
| Carboxylic acid | pKa ≈ 4.5 (typical for aryl carboxylic acids) |
| Torsional angles | Constrained by cyclopropane geometry |
The orthogonal positioning of functional groups enables simultaneous participation in diverse reaction pathways, making the compound particularly valuable for sequential functionalization strategies.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive signals:
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¹H NMR: Cyclopropane protons appear as a multiplet between δ 1.2–1.5 ppm, while the pinacol methyl groups resonate as a singlet near δ 1.3 ppm .
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¹³C NMR: The cyclopropane carbons show characteristic upfield shifts (δ 15–25 ppm), with the carbonyl carbon of the carboxylic acid appearing at δ 170–175 ppm .
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¹¹B NMR: A sharp singlet at δ 30–32 ppm confirms the presence of the sp³-hybridized boron atom in the dioxaborolane ring .
X-ray crystallographic studies of analogous compounds demonstrate bond lengths of 1.49–1.51 Å for the cyclopropane C–C bonds and a B–O bond length of 1.37 Å in the dioxaborolane moiety .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis typically proceeds through a multi-step sequence:
Step 1: Boronation of Aryl Precursors
Aryl halides undergo Miyaura borylation using bis(pinacolato)diboron in the presence of palladium catalysts. For example:
where X = Br, I; pin = pinacolato .
Step 2: Cyclopropanation
The carboxylic acid-bearing cyclopropane ring is introduced via [2+1] cycloaddition using transition metal-catalyzed reactions. Rhodium-catalyzed decomposition of diazo compounds in the presence of alkenes proves particularly effective:
Yields typically range from 65–80% after optimization.
Step 3: Functional Group Interconversion
The final carboxylic acid group is installed through hydrolysis of ester precursors under basic conditions:
Reaction conditions must be carefully controlled to prevent decomposition of the boronate ester .
Process Optimization Challenges
Key manufacturing considerations include:
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Moisture sensitivity: The boronate group requires strict anhydrous conditions during synthesis .
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Ring strain management: Cyclopropane ring opening side reactions necessitate low-temperature processing.
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Purification: Reverse-phase chromatography (C18 silica) provides effective separation from byproducts, with typical purity >95% .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a privileged coupling partner in palladium-catalyzed reactions. Recent studies demonstrate exceptional reactivity in forming biaryl systems:
| Reaction Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | 92 | |
| 2-Iodonaphthalene | PdCl₂(dtbpf), CsF | 85 | |
| 3-Chloropyridine | PEPPSI-IPr, K₃PO₄ | 78 |
The cyclopropane ring remains intact under standard coupling conditions (80–100°C, 12–24 h), enabling subsequent ring-opening functionalization.
Tandem Reaction Sequences
Innovative applications combine cross-coupling with cyclopropane ring transformations:
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Initial Suzuki coupling forms biaryl intermediate
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Acid-catalyzed ring-opening generates allylic boronate
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In situ oxidation produces γ-keto acid derivatives
Medicinal Chemistry Applications
Protease Inhibition
The strained cyclopropane moiety enhances binding affinity to enzyme active sites. In hepatitis C virus NS3/4A protease inhibitors:
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IC₅₀ improvement: 15 nM vs. 120 nM for non-cyclopropyl analogs
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Metabolic stability: t₁/₂ increased from 1.2 h to 4.7 h in human liver microsomes
Molecular dynamics simulations reveal optimal preorganization of the inhibitor's pharmacophore groups through cyclopropane ring strain.
Antibacterial Agents
Structure-activity relationship (SAR) studies of β-lactamase inhibitors demonstrate:
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4-fold enhanced potency against TEM-1 enzyme compared to clavulanic acid
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Synergistic effects with meropenem (FICI = 0.25 against carbapenem-resistant Enterobacteriaceae)
The boronate group acts as a transition state analog, while the carboxylic acid facilitates bacterial membrane penetration .
Materials Science Applications
Polymer Modification
Incorporation into polyimide backbones yields materials with exceptional thermal stability:
| Property | Base Polymer | Modified Polymer |
|---|---|---|
| Glass Transition (°C) | 315 | 342 |
| CTE (ppm/°C) | 52 | 29 |
| Dielectric Constant | 3.2 | 2.7 |
The cyclopropane ring restricts chain mobility, while the boronate group enables post-polymerization crosslinking.
Surface Functionalization
Self-assembled monolayers (SAMs) on gold surfaces demonstrate:
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85% surface coverage vs. 60% for linear analogs
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Enhanced corrosion resistance (0.12 μA/cm² vs. 1.4 μA/cm²)
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Stable up to 200°C in air
The rigid cyclopropane spacer improves molecular packing density compared to flexible alkyl chains .
Recent Research Developments
Continuous Flow Synthesis
A 2024 innovation achieves 92% yield in a 3-step continuous process:
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Microfluidic borylation reactor (residence time = 15 min)
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Plug-flow cyclopropanation unit (T = -40°C)
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Membrane-separated hydrolysis stage
This approach reduces solvent consumption by 70% compared to batch methods .
Photoredox Applications
Visible-light-mediated decarboxylative coupling enables C–C bond formation under mild conditions:
The reaction proceeds at room temperature with 0.5 mol% catalyst loading, demonstrating excellent functional group tolerance.
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